Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-
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Overview
Description
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is a chemical compound with a complex structure that includes a hydrazinecarboxamide group and a phenylmethoxyphenylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylmethoxy compounds .
Scientific Research Applications
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: A similar compound with a different substitution pattern.
Hydrazinecarboxamide, 2-[(2,4-difluorophenyl)methylene]-: Another related compound with fluorine substitutions.
Uniqueness
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
301202-73-3 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
[(3-phenylmethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H15N3O2/c16-15(19)18-17-10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,16,18,19) |
InChI Key |
UMKRRWOQQIBNIC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Origin of Product |
United States |
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